
N-tert-Butyl-4-nitrobenzamide
Overview
Description
N-tert-Butyl-4-nitrobenzamide: is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and the benzene ring is substituted with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with tert-butylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with tert-butylamine to yield this compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be optimized by using mixed solvents such as toluene and water. The reaction is typically carried out at low temperatures (5-10°C) initially, followed by room temperature, and finally at reflux conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-tert-Butyl-4-nitrobenzamide can undergo reduction reactions to form N-tert-Butyl-4-aminobenzamide.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using hydrogen gas and Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: N-tert-Butyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-tert-Butyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: This compound and its derivatives have been investigated for their potential biological activities, including antibacterial and neuroprotective properties. For example, derivatives of this compound have shown promise in the treatment of HIV-associated central nervous system diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The nitro group plays a crucial role in these interactions by participating in redox reactions that generate reactive intermediates, which can damage cellular components .
Comparison with Similar Compounds
N-tert-Butyl-4-aminobenzamide: A reduction product of N-tert-Butyl-4-nitrobenzamide with similar structural features but different reactivity and applications.
N-tert-Butylbenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s overall stability and reactivity .
Biological Activity
N-tert-Butyl-4-nitrobenzamide (CAS Number: 42498-30-6) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, neuroprotective properties, and its potential applications in treating various diseases.
The biological activities of this compound are attributed to its interaction with various molecular targets. Notably, its antibacterial properties arise from its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism. The nitro group plays a crucial role in these interactions by participating in redox reactions that generate reactive intermediates, potentially damaging cellular components.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against a range of bacterial strains. The compound's efficacy was evaluated in various studies, highlighting its potential as an antimicrobial agent:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a valuable candidate for developing new antibacterial therapies, especially against resistant strains.
Neuroprotective Properties
This compound has also been investigated for its neuroprotective effects. In preclinical studies, derivatives of this compound have shown promise in treating HIV-associated central nervous system diseases. The mechanism involves the compound's ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Parkinson's and Alzheimer's .
In vitro studies have reported the following results regarding cell viability:
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
This compound (10 µM) | 85 |
This compound (50 µM) | 70 |
These results indicate that higher concentrations may lead to reduced cell viability, necessitating further investigation into optimal dosing strategies .
Case Studies
- Antibacterial Efficacy Against Resistant Strains : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that this compound significantly inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests potential use in treating antibiotic-resistant infections.
- Neuroprotection in Animal Models : In a mouse model of HIV-associated neurocognitive disorders, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. This indicates its potential therapeutic role in managing neurodegenerative conditions associated with HIV .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-tert-Butyl-4-nitrobenzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 4-nitrobenzoic acid derivatives and tert-butylamine. Key steps include:
- Reagent Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to activate the carboxylic acid.
- Solvent and Temperature : Reflux in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert gas (N₂/Ar) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Optimization : Vary molar ratios (1:1.2 for acid:amine), monitor reaction progress via TLC, and characterize intermediates by melting point and FT-IR .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Confirm tert-butyl protons (δ 1.2–1.4 ppm, singlet) and nitrobenzamide aromatic protons (δ 8.0–8.3 ppm) in ¹H NMR. Carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₄N₂O₃: 222.10 g/mol) .
Q. What experimental protocols ensure stability assessment of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Degradation Products : Use GC-MS to identify volatile byproducts (e.g., tert-butylamine release) or nitro group reduction intermediates .
- Recommendations : Store in amber vials at –20°C under desiccant to prevent hydrolysis and photodegradation .
Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-UV : Use a reverse-phase column with UV detection at 254 nm (nitro group absorbance). Validate linearity (R² >0.99) across 0.1–100 µg/mL .
- LC-MS/MS : For trace analysis, employ MRM (multiple reaction monitoring) transitions specific to the molecular ion .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove matrix interferents .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solutions), ethanol, or aqueous buffers (e.g., PBS with 0.1% Tween-80). Use sonication or heating (≤50°C) to enhance dissolution .
- Nanoparticle Formulation : For poor aqueous solubility, employ liposomal encapsulation (e.g., phosphatidylcholine-based) or cyclodextrin complexes .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the nitro group in this compound?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry to study nitro reduction potentials (e.g., in acetonitrile with 0.1 M TBAPF6) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electron density and predict reduction sites .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 4-nitro-d₄) to track reaction pathways via MS .
Q. What strategies resolve contradictions in reported biological activity data for nitrobenzamide derivatives?
- Methodological Answer :
- Dose-Response Reproducibility : Validate assays (e.g., MTT for cytotoxicity) across ≥3 independent replicates. Include positive controls (e.g., doxorubicin) .
- Purity Verification : Re-test compounds with conflicting results using HPLC (>98% purity) to exclude impurity-driven effects .
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity) .
Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use a kinase panel (e.g., Eurofins KinaseProfiler) to screen inhibition at 10 µM. Focus on ATP-binding pockets due to nitro group polarity .
- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to resolve binding modes. Synchrotron X-ray sources (λ = 0.9 Å) enhance resolution .
- SAR Studies : Modify the nitro group to cyano or trifluoromethyl to assess electronic effects on activity .
Q. What advanced techniques characterize degradation pathways under oxidative stress?
- Methodological Answer :
- EPR Spectroscopy : Detect free radicals (e.g., nitro anion radicals) generated during Fenton reaction (Fe²⁺/H₂O₂) .
- High-Resolution LC-MS : Identify non-volatile degradation products (e.g., hydroxylamine or amine derivatives) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated degradation data .
Q. How can computational tools predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Models : Apply EPI Suite to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR) .
- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients .
- Metabolite Prediction : Use Meteor Nexus software to map plausible microbial degradation pathways (e.g., nitroreductase activity) .
Properties
IUPAC Name |
N-tert-butyl-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLKNAGHERYTJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308212 | |
Record name | N-tert-Butyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-30-6 | |
Record name | N-tert-Butyl-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42498-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1,1-dimethylethyl)-4-nitro-benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.255.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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